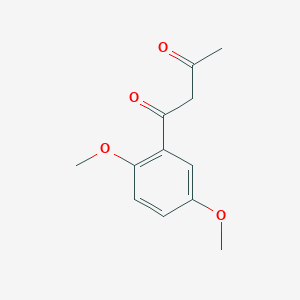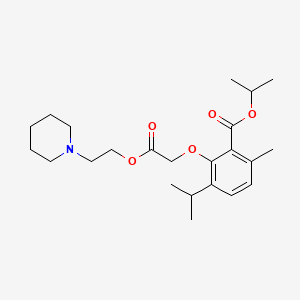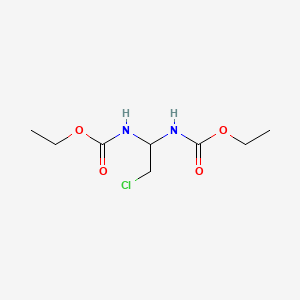
Carbamic acid, (2-chloroethylidene)di-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(2-Chloroethylidene)biscarbamic acid diethyl ester: is a chemical compound with the molecular formula C8H16N2O4 and a molecular weight of 204.2236 g/mol . It is also known by other names such as Carbamic acid, ethylidenebis-, diethyl ester and Ethylidene diurethane
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(2-Chloroethylidene)biscarbamic acid diethyl ester typically involves the reaction of ethyl chloroformate with ethylenediamine under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of N,N’-(2-Chloroethylidene)biscarbamic acid diethyl ester may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the process.
化学反応の分析
Types of Reactions: N,N’-(2-Chloroethylidene)biscarbamic acid diethyl ester can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
科学的研究の応用
Chemistry: N,N’-(2-Chloroethylidene)biscarbamic acid diethyl ester is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to study the effects of carbamates on enzyme activity and cellular processes.
Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and other materials that require specific chemical properties.
作用機序
The mechanism by which N,N’-(2-Chloroethylidene)biscarbamic acid diethyl ester exerts its effects involves the interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
類似化合物との比較
- Carbamic acid, ethylidenedi-, diethyl ester
- Ethylidene diurethane
- Diethyl ethylenedicarbamate
Comparison: N,N’-(2-Chloroethylidene)biscarbamic acid diethyl ester is unique due to the presence of the chloro group, which imparts specific reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable for specific research and industrial purposes.
特性
CAS番号 |
5336-13-0 |
|---|---|
分子式 |
C8H15ClN2O4 |
分子量 |
238.67 g/mol |
IUPAC名 |
ethyl N-[2-chloro-1-(ethoxycarbonylamino)ethyl]carbamate |
InChI |
InChI=1S/C8H15ClN2O4/c1-3-14-7(12)10-6(5-9)11-8(13)15-4-2/h6H,3-5H2,1-2H3,(H,10,12)(H,11,13) |
InChIキー |
OLRNDYNRSCMVDO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC(CCl)NC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


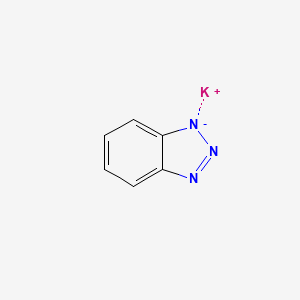
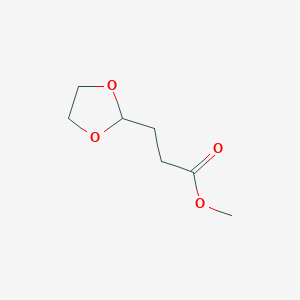
![1,3,3-Trimethyl-2-((E)-2-[5-[(Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2H-pyran-3(6H)-YL]ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B13795858.png)
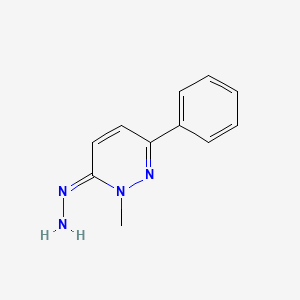
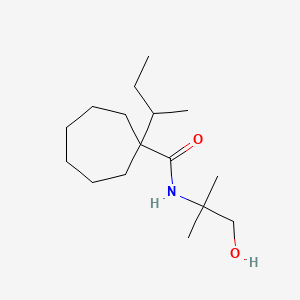
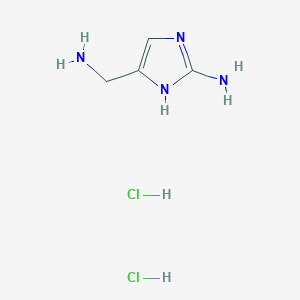

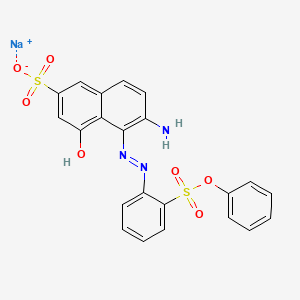
![Acetamide,N-cyclohexyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13795899.png)
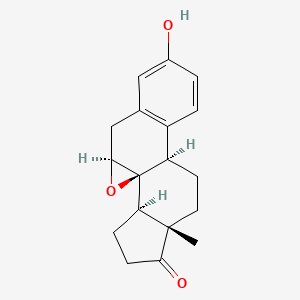
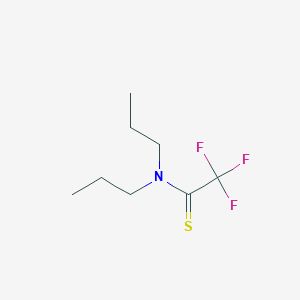
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-octan-2-ylazanium chloride](/img/structure/B13795917.png)
